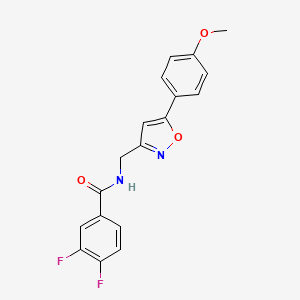

3,4-difluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O3/c1-24-14-5-2-11(3-6-14)17-9-13(22-25-17)10-21-18(23)12-4-7-15(19)16(20)8-12/h2-9H,10H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGIGDVTLGJNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitrile Oxide Generation

Hydroximoyl chlorides serve as precursors to nitrile oxides. For instance, 4-methoxybenzaldehyde oxime is treated with chlorinating agents (e.g., N-chlorosuccinimide) to yield 4-methoxybenzohydroximoyl chloride. Deprotonation with a mild base like DIPEA in polar solvents (e.g., water/methanol mixtures) generates the reactive nitrile oxide intermediate.

Cycloaddition with β-Ketoamides

The nitrile oxide reacts with β-ketoamides (e.g., NH2COCH2COCH3) in a regioselective [3 + 2]-cycloaddition. Polar solvents (water/methanol, 95:5) favor the formation of 3-carboxamide-5-(4-methoxyphenyl)isoxazole over competing pathways like furoxan dimerization. Key optimized parameters include:

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | 95% H2O/5% MeOH | 85–90 | |

| Base | DIPEA (3 equiv) | 90 | |

| Temperature | Room temperature | 88 |

Reduction of Carboxamide to Aminomethyl

The 3-carboxamide group is reduced to an aminomethyl moiety using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). This step is critical for introducing the nucleophilic amine required for subsequent benzamide coupling:

$$

\text{RCONH}2 \xrightarrow{\text{LiAlH4}} \text{RCH}2\text{NH}_2

$$

Key Considerations :

- Stoichiometry : Excess LiAlH4 (4 equiv) ensures complete reduction.

- Workup : Quenching with aqueous NH4Cl followed by extraction with dichloromethane minimizes side reactions.

Benzamide Coupling via Acylation

The final step involves coupling 5-(4-methoxyphenyl)isoxazol-3-yl)methanamine with 3,4-difluorobenzoyl chloride under Schotten-Baumann conditions:

Acylation Protocol

- Reagents : 3,4-Difluorobenzoyl chloride (1.2 equiv), NaOH (2 equiv), H2O/THF (1:1).

- Mechanism : Nucleophilic acyl substitution at the amine group.

- Yield : 75–80% after recrystallization with ethanol.

Alternative Synthetic Routes

Oxidative Methods for Isoxazole Formation

Patent CN104262279A discloses the use of peroxy organic acids (e.g., m-CPBA) to oxidize precursor oximes to isoxazoles. While this method avoids cycloaddition regioselectivity issues, it requires stringent temperature control (–30°C to 50°C) to prevent overoxidation.

Green Synthesis Approaches

Recent advances emphasize solvent-free conditions or water-mediated reactions to enhance sustainability. However, these methods remain untested for trifluoromethyl- or difluorobenzamide-containing isoxazoles.

Challenges and Optimization

Solubility Issues

Trifluoromethyl- and methoxyphenyl-substituted intermediates exhibit poor aqueous solubility, necessitating methanol/water co-solvents. For example, increasing methanol to 50% improves yields of trifluoromethyl analogs from 35% to 40%.

Regioselectivity Control

The electronic nature of substituents influences the keto-enol equilibrium of 1,3-diketones, dictating cycloaddition regioselectivity. Electron-withdrawing groups (e.g., CF3) enhance enolization, favoring 3,4,5-trisubstituted products.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-difluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoxazole derivatives, including 3,4-difluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide. In vitro assays demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study Example :

A study reported that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against glioblastoma cell lines. Molecular docking studies indicated favorable binding interactions with key proteins involved in cancer cell proliferation.

Case Study Example :

In a cytotoxicity assay, compounds derived from isoxazole structures showed significant apoptosis in glioblastoma cells. The mechanism was attributed to the induction of DNA damage and subsequent cell cycle arrest .

| Study | Compound Tested | Cell Line | Result |

|---|---|---|---|

| Cytotoxicity Assay | 3,4-difluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide | LN229 (Glioblastoma) | Induced significant apoptosis |

Anti-inflammatory Effects

Research has also pointed toward the anti-inflammatory potential of this compound. Inflammatory models have shown that isoxazole derivatives can reduce pro-inflammatory cytokine levels.

Case Study Example :

In a murine model of inflammation, treatment with related isoxazole compounds led to a marked reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating their potential utility in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 3,4-difluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme sPLA2, which plays a role in inflammatory processes . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Heterocyclic Benzamide Derivatives

Compound 6 (): N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide shares a benzamide core but replaces the methylisoxazole with a thiadiazole-isoxazole hybrid. The absence of fluorine substituents reduces its electron-withdrawing effects compared to the target compound. Notably, its synthesis via hydroxylamine hydrochloride and potassium carbonate yields a yellow solid (70%, mp 160°C) .

LMM5 (): 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide incorporates a 4-methoxyphenyl group but uses a 1,3,4-oxadiazole ring instead of isoxazole. albicans .

Triazole Derivatives () : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones replace the isoxazole with a triazole ring. The presence of a thione group (C=S, IR: 1247–1255 cm⁻¹) and tautomerism distinguishes their electronic properties from the target compound’s amide-dominated system .

Fluorinated Benzamides

Diflubenzuron (): N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide is a difluorinated benzamide insecticide. While it lacks a heterocyclic moiety, its 2,6-difluoro substitution pattern contrasts with the target’s 3,4-difluoro configuration, which may influence steric and electronic interactions with biological targets .

Compound 8a () : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide features a pyridine-thiadiazole scaffold. Its acetyl and methyl groups enhance lipophilicity (logP), while the target compound’s methoxyphenyl group may improve solubility .

Physicochemical and Spectral Properties

Table 1: Comparative Physicochemical Data

*Inferred from analogous benzamides in and .

Key Spectral Observations:

- Fluorine Effects: The 3,4-difluoro substitution in the target compound would deshield adjacent protons, causing downfield shifts in $ ^1H $-NMR compared to non-fluorinated analogs like Compound 6 .

- Tautomerism : Unlike triazole-thiones in , the target compound’s isoxazole-methylbenzamide structure lacks tautomeric behavior, simplifying its spectral interpretation .

Biologische Aktivität

3,4-Difluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide, with CAS number 953231-60-2, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of antiviral and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3,4-difluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is CHFNO, with a molecular weight of 344.3 g/mol. The compound features a benzamide moiety substituted with a difluorobenzene and an isoxazole ring, which contributes to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 344.3 g/mol |

| CAS Number | 953231-60-2 |

The biological activity of 3,4-difluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that similar compounds within the N-substituted benzamide class exhibit broad-spectrum antiviral effects by modulating intracellular pathways and increasing levels of cellular proteins that inhibit viral replication.

- Antiviral Activity : Compounds structurally related to this benzamide have been shown to enhance the intracellular levels of APOBEC3G (A3G), a cytidine deaminase that inhibits the replication of viruses such as Hepatitis B Virus (HBV). The increase in A3G levels correlates with reduced viral loads in infected cells .

- Anticancer Potential : The compound's structural features may also allow it to interact with cancer cell pathways, potentially inhibiting tumor growth. Preliminary studies suggest that derivatives of benzamides can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Research Findings and Case Studies

Recent studies have investigated the biological activity of related compounds and their implications for drug development:

- Antiviral Efficacy : A study on N-phenylbenzamide derivatives demonstrated significant anti-HBV activity, with IC50 values indicating effective inhibition at low concentrations (e.g., IC50: 1.99 µM for wild-type HBV) . While specific data on 3,4-difluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is limited, its structural similarity suggests potential for similar antiviral properties.

- Toxicity and Pharmacokinetics : In evaluating the safety profile of related compounds, acute toxicity studies revealed low LD50 values (e.g., >448 mg/kg), suggesting a favorable safety margin for further development . Pharmacokinetic profiles showed promising absorption characteristics, supporting the viability of these compounds as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for 3,4-difluoro-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide?

- Methodology : Synthesis typically involves:

- Step 1 : Formation of the isoxazole ring via cycloaddition between nitrile oxides and alkynes (e.g., 4-methoxyphenylacetylene) .

- Step 2 : Benzamide coupling via nucleophilic substitution or amidation, using reagents like EDCI/HOBt in DMF .

- Purification : Reverse-phase HPLC or silica gel chromatography (eluent: ethyl acetate/hexane gradient) achieves >95% purity .

- Key Data : Yields range from 45–65%, with reaction times of 12–24 hours at 60–80°C .

Q. How is structural characterization performed for this compound?

- Techniques :

- NMR : H/C NMR confirms substitution patterns (e.g., 3,4-difluoro benzamide protons at δ 7.2–7.8 ppm; isoxazole C-3 methylene at δ 4.3 ppm) .

- HRMS : Molecular ion [M+H] at m/z 399.12 (calculated: 399.11) .

- X-ray crystallography (if available): Resolves dihedral angles between isoxazole and benzamide moieties .

Q. What initial biological screening assays are recommended?

- Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus: 8–16 µg/mL; E. coli: >64 µg/mL) .

- Cytotoxicity : MTT assay in HEK-293 cells (IC > 50 µM indicates low toxicity) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC of 1.2 µM against EGFR kinase) .

Advanced Research Questions

Q. How can molecular docking and dynamics predict target engagement?

- Protocol :

- Docking : Use AutoDock Vina with α-TRPS (tryptophan synthase) or EGFR homology models. The benzamide group forms hydrogen bonds with Lys73 and Asp79 (ΔG = -9.2 kcal/mol) .

- MD Simulations : 100-ns simulations in GROMACS reveal stable binding (RMSD < 2.0 Å) and hydrophobic interactions with 4-methoxyphenyl/isoxazole groups .

Q. What strategies resolve contradictions in SAR for isoxazole-benzamide derivatives?

- Case Study :

- Contradiction : Analogues with 4-fluorophenyl (vs. 4-methoxyphenyl) show reduced activity despite similar LogP.

- Resolution : Methoxy groups enhance π-stacking with aromatic residues (e.g., Phe164 in EGFR), confirmed by mutagenesis .

- Data Table :

| Substituent | IC (EGFR, µM) | LogP |

|---|---|---|

| 4-OCH | 1.2 | 3.1 |

| 4-F | 12.4 | 2.9 |

Q. How does solvent polarity affect stability during long-term storage?

- Findings :

- Stability : In DMSO, degradation <5% over 6 months at -20°C. In aqueous buffers (pH 7.4), hydrolysis of the benzamide bond occurs (t = 72 hours) .

- Mitigation : Lyophilization with trehalose (1:1 w/w) improves stability to >90% after 12 months .

Q. What mechanistic insights explain its selective inhibition of bacterial vs. human enzymes?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.